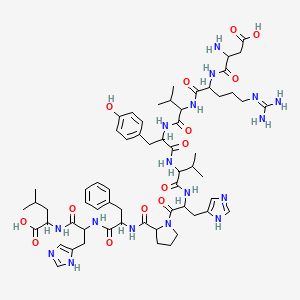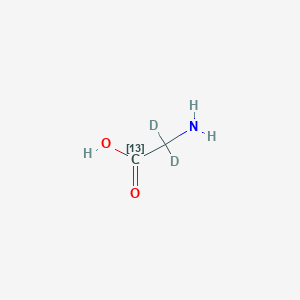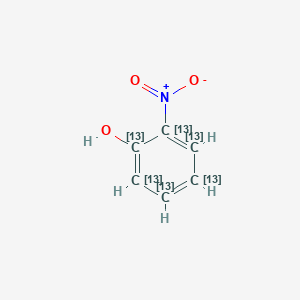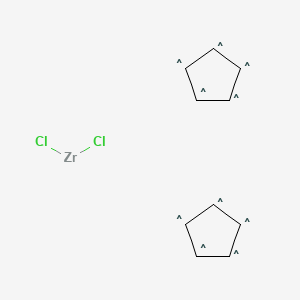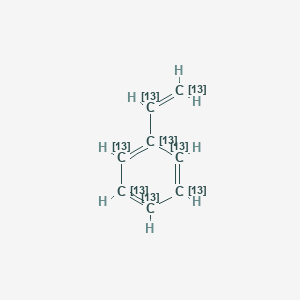
(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-13C2)éthényl(1,2,3,4,5,6-13C6)cyclohexatriène est un composé qui présente des atomes de carbone marqués isotopiquement. Ce composé est un dérivé du cyclohexatriène, où des atomes de carbone spécifiques sont remplacés par des isotopes du carbone-13. La présence de ces isotopes le rend particulièrement utile dans diverses applications de recherche scientifique, notamment dans les domaines de la chimie et de la biologie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (1,2-13C2)éthényl(1,2,3,4,5,6-13C6)cyclohexatriène implique généralement l'incorporation d'isotopes du carbone-13 dans la structure du cyclohexatriène. Cela peut être réalisé par différentes voies de synthèse, notamment :
Marquage isotopique : En partant d'un précurseur de cyclohexatriène, des atomes de carbone spécifiques sont remplacés par des isotopes du carbone-13 à l'aide de réactifs marqués.
Réactions chimiques : Le cyclohexatriène marqué peut subir d'autres réactions chimiques pour introduire le groupe éthényle à la position souhaitée.
Méthodes de production industrielle
La production industrielle de composés marqués isotopiquement comme (1,2-13C2)éthényl(1,2,3,4,5,6-13C6)cyclohexatriène implique une synthèse à grande échelle utilisant des équipements et des réactifs spécialisés. Le processus garantit une pureté et un enrichissement isotopique élevés, qui sont essentiels pour les applications de recherche.
Analyse Des Réactions Chimiques
Types de réactions
(1,2-13C2)éthényl(1,2,3,4,5,6-13C6)cyclohexatriène peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les époxydes correspondants ou d'autres dérivés oxygénés.
Réduction : Les réactions de réduction peuvent convertir le groupe éthényle en groupe éthyle.
Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le gaz hydrogène (H2) en présence d'un catalyseur peuvent être utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, Br2) ou les nucléophiles (par exemple, NaOH) sont couramment utilisés.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des époxydes, tandis que la réduction peut produire des dérivés substitués par de l'éthyle.
Applications de recherche scientifique
(1,2-13C2)éthényl(1,2,3,4,5,6-13C6)cyclohexatriène a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme traceur dans les mécanismes réactionnels pour étudier le comportement des atomes de carbone pendant les transformations chimiques.
Biologie : Employé dans les études métaboliques pour suivre l'incorporation et la transformation des atomes de carbone dans les systèmes biologiques.
Médecine : Utilisé dans le développement de médicaments pour comprendre les voies métaboliques et les interactions des composés pharmaceutiques.
Industrie : Appliqué dans la production de composés marqués pour divers procédés industriels, y compris la synthèse de produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action de (1,2-13C2)éthényl(1,2,3,4,5,6-13C6)cyclohexatriène implique son interaction avec des cibles et des voies moléculaires. Les isotopes du carbone-13 permettent un suivi précis du comportement du composé dans les systèmes chimiques et biologiques. Cela permet aux chercheurs d'étudier les mécanismes détaillés des réactions et des processus métaboliques.
Applications De Recherche Scientifique
(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of carbon atoms during chemical transformations.
Biology: Employed in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in drug development to understand the metabolic pathways and interactions of pharmaceutical compounds.
Industry: Applied in the production of labeled compounds for various industrial processes, including the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene involves its interaction with molecular targets and pathways. The carbon-13 isotopes allow for precise tracking of the compound’s behavior in chemical and biological systems. This enables researchers to study the detailed mechanisms of reactions and metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
(1,2-13C2)éthénylbenzène : Structure similaire mais dépourvue du cycle cyclohexatriène.
(1,2-13C2)cyclohexène : Contient un cycle cyclohexène au lieu du cyclohexatriène.
(1,2-13C2)benzène : Structure simplifiée avec uniquement un cycle benzénique.
Unicité
(1,2-13C2)éthényl(1,2,3,4,5,6-13C6)cyclohexatriène est unique en raison de sa combinaison d'atomes de carbone marqués isotopiquement et de la présence à la fois de structures éthényle et cyclohexatriène. Cela le rend particulièrement précieux pour les études mécanistiques détaillées et les applications nécessitant un marquage isotopique précis.
Propriétés
Numéro CAS |
1173018-78-4 |
|---|---|
Formule moléculaire |
C8H8 |
Poids moléculaire |
112.091 g/mol |
Nom IUPAC |
(1,2-13C2)ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 |
Clé InChI |
PPBRXRYQALVLMV-LLXNCONNSA-N |
SMILES isomérique |
[13CH2]=[13CH][13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 |
SMILES canonique |
C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)
